3-Bromothieno[3,2-c]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromothieno[3,2-c]isothiazole is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and bromine atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[3,2-c]isothiazole typically involves the bromination of thieno[3,2-c]isothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothieno[3,2-c]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and reactivities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as thieno[3,2-c]isothiazole derivatives with various functional groups can be obtained.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, which may have different applications.
Scientific Research Applications
3-Bromothieno[3,2-c]isothiazole has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-c]isothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thieno[3,2-c]isothiazole: Lacks the bromine atom but shares the core structure and exhibits similar reactivity.
Isothiazole: A simpler analog with a broader range of biological activities.
Thiazole: Another related compound with diverse applications in medicinal chemistry.
Uniqueness: 3-Bromothieno[3,2-c]isothiazole stands out due to the presence of the bromine atom, which enhances its reactivity and allows for more versatile chemical modifications. This unique feature makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C5H2BrNS2 |
---|---|
Molecular Weight |
220.1 g/mol |
IUPAC Name |
3-bromothieno[3,2-c][1,2]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-4-3(7-9-5)1-2-8-4/h1-2H |
InChI Key |
SGMDVAZUGXUGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(SN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.